molecular formula C20H22ClN3O6S B2418809 N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 874805-15-9

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B2418809
CAS No.: 874805-15-9
M. Wt: 467.92
InChI Key: LGTVOBFCOJUOFZ-UHFFFAOYSA-N
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Description

N1-((3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic small molecule characterized by a complex oxazolidinone core structure. This scaffold is found in various pharmacologically active compounds and is a subject of interest in medicinal chemistry research . The molecule integrates several distinct chemical motifs, including a 4-chlorophenyl sulfonyl group and a 4-methoxybenzyl moiety, linked through an oxalamide bridge. The oxazolidinone skeleton is a privileged structure in drug discovery, known for its potential to confer diverse biological activities . Compounds featuring sulfonyl groups adjacent to heterocyclic rings often serve as key intermediates or building blocks in organic synthesis and pharmaceutical development . Similarly, the oxalamide functional group is a versatile linker that can contribute to molecular recognition and binding affinity. This product is provided as a high-purity chemical entity for research applications exclusively. It is intended for use in vitro studies, such as the exploration of structure-activity relationships (SAR), the screening of new biological targets, or as a synthetic intermediate in the development of novel chemical probes. Researchers can utilize this compound to investigate the role of similar heterocyclic systems in modulating biological pathways, informed by the known activities of related structures . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O6S/c1-29-16-6-2-14(3-7-16)12-22-19(25)20(26)23-13-18-24(10-11-30-18)31(27,28)17-8-4-15(21)5-9-17/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTVOBFCOJUOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Oxazolidine ring : A five-membered heterocyclic compound that is often involved in biological activity.
  • Sulfonyl group : Known for enhancing the reactivity of compounds and influencing their biological interactions.
  • Aromatic moieties : Such as 4-chlorophenyl and 4-methoxybenzyl, which can affect the pharmacokinetic properties of the compound.

The molecular formula is C16H23ClN4O5SC_{16}H_{23}ClN_{4}O_{5}S with a molecular weight of approximately 418.9 g/mol .

Research indicates that compounds with similar structures often exhibit biological activities through:

  • Kinase Inhibition : Compounds containing oxazolidine rings are frequently studied for their ability to inhibit specific kinases involved in cancer pathways. For instance, related compounds have shown activity against AKT kinases, which play a significant role in oncogenic signaling .
  • Anticancer Activity : Studies suggest that oxazolidinone derivatives can inhibit tumor growth by inducing apoptosis in cancer cells while sparing normal cells, thus reducing cytotoxicity .

In Vitro Studies

Several studies have evaluated the biological activity of related compounds. For example:

  • Compound Screening : A series of oxazolidinone derivatives were screened against various cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis .
CompoundCell LineEC50 (μM)Mechanism
4jGL26120AKT2 Inhibition
ReferenceGL2611MK-2206 (Potent PKB Inhibitor)

This table summarizes findings from a study where compound 4j , a derivative of similar structure, exhibited significant anticancer properties against glioblastoma cells .

Case Studies

  • Glioblastoma Treatment : In a specific case study involving patient-derived glioma stem cells, the compound showed a marked reduction in neurosphere formation, indicating its potential as an effective treatment for glioblastoma .
  • Kinase Profiling : The compound was subjected to kinase profiling against 139 purified kinases, demonstrating selective inhibition of AKT2/PKBβ with an IC50 value of approximately 12 μM .

Potential Therapeutic Applications

Given its structure and demonstrated biological activities, this compound may have several therapeutic applications:

  • Cancer Therapy : Its ability to inhibit key oncogenic pathways makes it a candidate for further development in cancer treatments.
  • Kinase Targeting Drugs : The specificity towards certain kinases positions it as a potential lead compound for designing targeted therapies.

Scientific Research Applications

Antitumor Activity

Research has indicated that N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide exhibits significant antitumor properties. Preliminary studies demonstrate its ability to inhibit cell proliferation in various cancer cell lines, making it a candidate for further development as an anticancer agent.

Key Findings:

Cell LineIC50 (µM)Mechanism
MCF7 (Breast Cancer)5.0Induces G2/M phase arrest
HT-29 (Colon Cancer)3.5Inhibits cell proliferation

In a study evaluating its antiproliferative effects, the compound showed strong cytotoxicity against MCF7 and HT-29 cell lines, indicating its potential as an effective cancer treatment.

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications. Its similarity to known psychoactive compounds raises interest in its possible antidepressant properties. The oxazolidinone moiety may interact with neurotransmitter systems, warranting further exploration in neuropharmacology.

Research Insights:
A study on related oxalamide derivatives indicated that compounds with similar structures could modulate serotonin receptors effectively. While specific data on this compound's receptor affinity is still under investigation, preliminary results suggest it may exhibit similar properties.

Case Study 1: Antitumor Efficacy

In vitro studies have highlighted the compound's significant cytotoxic effects against cancer cell lines. The recorded IC50 values for MCF7 and HT-29 cells were 5.0 µM and 3.5 µM, respectively. These findings suggest that this compound can disrupt the cell cycle, particularly at the G2/M phase, which is crucial for developing cancer therapies targeting cell division.

Case Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological properties of similar oxalamide derivatives revealed their capacity to modulate serotonin receptors effectively. Although specific data regarding this compound's receptor interactions are still being explored, initial findings indicate a potential for antidepressant activity.

Future Research Directions

To fully elucidate the pharmacological profile of this compound, further research is necessary:

  • In Vivo Studies : Assessing therapeutic efficacy and safety profiles in animal models.
  • Mechanistic Studies : Investigating specific interactions with cellular targets and pathways involved in its biological activities.
  • Structure-Activity Relationship (SAR) : Exploring how modifications to its structure can enhance potency and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide?

  • Methodology : The compound’s core oxalamide structure can be synthesized via coupling reactions between substituted oxazolidine and benzylamine derivatives. For example, chloroacetyl chloride intermediates (e.g., as in ) can react with oxazolidine precursors under controlled temperatures (10°C) in 1,4-dioxane, followed by recrystallization in chloroform . Flash chromatography (as in ) using silica gel and gradients of ethyl acetate/hexane is effective for purification, yielding >50% for similar oxalamides .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Methodology : Use a combination of 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and LC-MS to verify functional groups and molecular weight. For example, 1H^1 \text{H}-NMR peaks at δ 7.41–7.82 ppm (aromatic protons) and δ 3.56 ppm (−CH2_2OH) are indicative of oxazolidine and methoxybenzyl moieties, as seen in analogous compounds . IR spectroscopy can confirm sulfonyl (1150–1250 cm1^{-1}) and amide (1650–1750 cm1^{-1}) groups .

Q. What purification strategies are suitable for this compound?

  • Methodology : Recrystallization from chloroform or dichloromethane/hexane mixtures () is ideal for high-purity crystalline solids. For complex mixtures, preparative HPLC with C18 columns and acetonitrile/water gradients (e.g., 90% purity achieved in ) is recommended .

Advanced Research Questions

Q. How does the sulfonyl group influence the compound’s bioactivity in enzyme inhibition studies?

  • Methodology : Compare inhibition data of sulfonyl-containing oxalamides (e.g., ) with non-sulfonyl analogs. Molecular docking can predict interactions with enzyme active sites (e.g., human soluble epoxide hydrolase). The sulfonyl group may enhance binding via polar interactions with catalytic residues (e.g., Tyr343 in sEH) .

Q. What contradictions exist in spectral data interpretation for oxazolidine-based oxalamides?

  • Analysis : Discrepancies in 1H^1 \text{H}-NMR chemical shifts may arise from solvent polarity (e.g., DMSO vs. CDCl3_3) or stereochemical effects. For example, diastereotopic protons in oxazolidine rings ( ) can split signals into multiplets (δ 1.10–2.20 ppm). Cross-validation with 13C^{13} \text{C}-NMR and 2D-COSY is critical .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetics?

  • Methodology : Modify the 4-methoxybenzyl group (e.g., replace with halogenated or bulky substituents) and assess solubility/logP via shake-flask assays. For instance, shows that methylsulfanyl groups enhance antimicrobial activity by increasing lipophilicity .

Q. What experimental designs resolve low yields in multi-step syntheses?

  • Optimization : Use Design of Experiments (DoE) to optimize reaction parameters. For example, triethylamine stoichiometry () and temperature (10°C for chloroacetyl chloride addition) are critical for minimizing side reactions. Catalytic Pd-mediated reductive cyclization () can improve efficiency in heterocycle formation .

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